

photocleavage conditions for Fmoc-Photo-Linker UV light

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fmoc-Photo-Linker

CAS No.: 162827-98-7

Cat. No.: S1498719

[Get Quote](#)

Photocleavage of Fmoc-Photo-Linker: Application Notes

The **Fmoc-Photo-Linker** (CAS 162827-98-7) is a photolabile linker designed for the solid-phase synthesis of peptide amides [1] [2]. Its key advantage is that cleavage is induced by ultraviolet (UV) light under **neutral conditions**, providing orthogonality to acid-labile protecting groups and linkers commonly used in standard Fmoc peptide chemistry [3]. This makes it particularly valuable for synthesizing sensitive peptides or for applications requiring a spatially and temporally controlled release of the peptide product, such as in the construction of peptide arrays for cell-based assays [4].

Summary of Photocleavage Conditions

The table below summarizes the core conditions for cleaving the **Fmoc-Photo-Linker**, derived from the application-focused literature.

Parameter	Typical Condition	Context & Notes
Cleavage Stimulus	Ultraviolet (UV) Light [3] [4]	-

Parameter	Typical Condition	Context & Notes
Reaction Conditions	Neutral pH [3]	Orthogonal to acid-labile protecting groups.
Reaction Format	Batch or Flow Chemistry [3]	Flow systems can offer more efficient irradiation [3].
Reported Irradiation Time	60 minutes [4]	Used in a cell array format; optimal time may vary with setup.
Resulting Product	Peptide Amide [1]	The linker is designed for the synthesis of C-terminal carboxamides.

Detailed Experimental Protocols

Here are detailed methodologies for applying the **Fmoc-Photo-Linker** in different experimental contexts.

Protocol 1: Peptide Release from a Cell Array for Toxicity Analysis

This protocol is adapted from a study that used the photo-cleavable linker to release immobilized peptides for cell-toxicity analysis in a 96-well plate format [4].

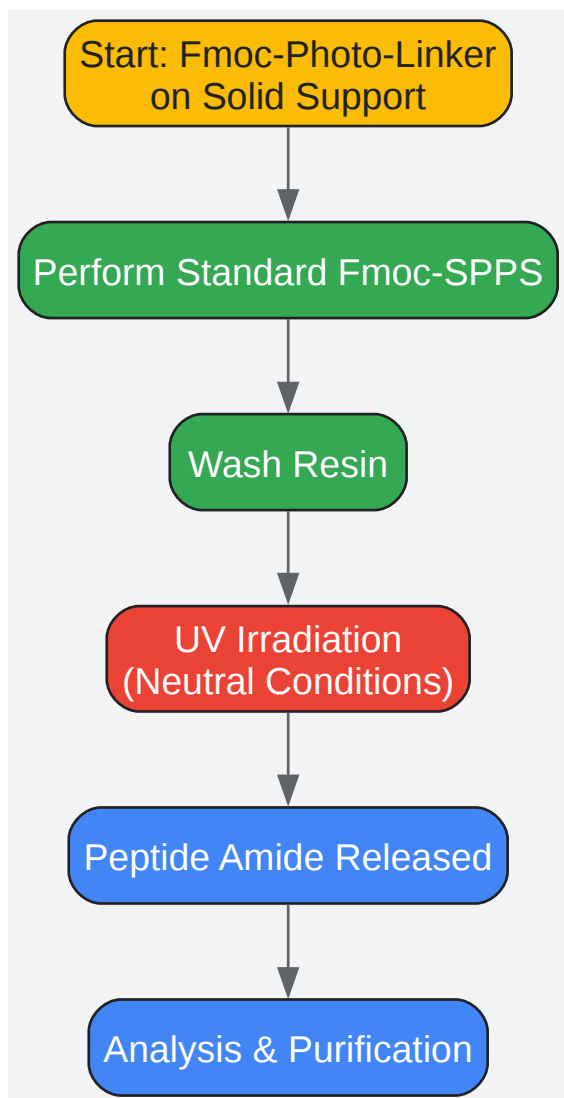
- **Peptide Immobilization:** Synthesize or immobilize your peptide of interest on the bottom of a 96-well plate via the **Fmoc-Photo-Linker**.
- **Cell Seeding:** Culture cells directly on the peptide-immobilized plate. The immobilized peptide is bioinactive, allowing cells to grow normally until release.
- **Photo-release:** Place the plate under a UV light source. Irradiate the desired wells to release the peptide into the culture medium.
 - **Key Parameter:** The cited study used an irradiation time of **60 minutes** to achieve a final peptide concentration of approximately **10 µM** in the well [4].
- **Cell Analysis:** Monitor the cytotoxic behavior or other cellular responses to the released peptide using standard viability assays.

Protocol 2: General Photocleavage in Solid-Phase Synthesis

This is a generalized protocol for cleaving the final peptide from the solid support after synthesis.

- **Synthesis Completion:** Complete the solid-phase peptide synthesis using standard Fmoc chemistry protocols. The **Fmoc-Photo-Linker** is compatible with various amino acid protecting groups [3] [2].
- **Resin Washing:** Wash the resin thoroughly with an appropriate solvent (e.g., DCM, DMF) to remove any residual reagents.
- **Photocleavage:**
 - **Batch Method:** Suspend the resin in a neutral, UV-transparent solvent in a suitable reaction vessel. Place the vessel under a UV lamp and irradiate with stirring for the required time.
 - **Flow Method:** Pack the resin into a flow cell. Continuously flow a neutral solvent through the resin while it is being irradiated by UV light, enabling efficient cleavage [3].
- **Product Isolation:** After irradiation, separate the solvent (containing your cleaved peptide amide) from the spent resin. Concentrate the solution and purify the peptide using standard techniques like lyophilization or HPLC.

The following diagram illustrates the core experimental workflow for using the **Fmoc-Photo-Linker**.



[Click to download full resolution via product page](#)

Equipment and Reagent Considerations

- **UV Light Source:** The specific wavelength and power of the UV source are critical for efficient cleavage but are not detailed in the available results. It is recommended to consult the primary literature for the linker's absorption maximum [5].
- **Solvent Compatibility:** The cleavage should be performed in a neutral solvent that is transparent to UV light at the required wavelength to allow for efficient energy transfer.
- **Safety:** Standard laboratory safety practices for handling UV light and organic chemicals must be followed. This includes wearing UV-protective eyewear and working in a fume hood where appropriate.

Key Advantages and Troubleshooting

- **Orthogonality:** The primary advantage is its cleavage mechanism that does not require acidic conditions, preserving acid-labile side-chain protecting groups or other sensitive functionalities within the peptide [3].
- **Spatiotemporal Control:** UV light can be applied with precision, allowing for the patterned release of peptides in microarray formats [4].
- **Troubleshooting:** If cleavage efficiency is low, consider optimizing the UV irradiation time, ensuring the solvent is not absorbing the UV light, or verifying the power and wavelength of your UV source.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Fmoc - Photo | CAS 162827-98-7 | SCBT - Santa Cruz... Linker [scbt.com]
2. Fmoc-Photolabile Linker [162827-98-7] [peptide.com]
3. Photo-Linker for Peptide Amides and Acids [iris-biotech.de]
4. A peptide release system using a photo-cleavable linker in ... [nature.com]
5. - Fmoc - Photo | Iris Biotech GmbH Linker [iris-biotech.de]

To cite this document: Smolecule. [photocleavage conditions for Fmoc-Photo-Linker UV light].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1498719#photocleavage-conditions-for-fmoc-photo-linker-uv-light>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com